Einecs 309-512-1

Overview

Description

Einecs 309-512-1 is a compound that combines the properties of an organosilane with those of wollastonite, a naturally occurring calcium silicate mineral. This compound is often used in various industrial applications due to its unique chemical properties, which include enhanced adhesion, improved mechanical strength, and increased durability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Propanamine, 3-(triethoxysilyl)-, reaction products with wollastonite typically involves the reaction of 1-Propanamine, 3-(triethoxysilyl)- with wollastonite under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to ensure complete reaction and formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and continuous processing techniques. The raw materials are fed into the reactor, and the reaction is monitored to ensure consistent quality and yield. The final product is then purified and dried before being packaged for use in various applications.

Chemical Reactions Analysis

Types of Reactions

1-Propanamine, 3-(triethoxysilyl)-, reaction products with wollastonite undergoes several types of chemical reactions, including:

Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of silanol groups.

Condensation: The silanol groups can further condense to form siloxane bonds, which contribute to the compound’s adhesive properties.

Substitution: The amine group in the compound can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Hydrolysis: Water or aqueous solutions are used as reagents, and the reaction is typically carried out at room temperature.

Condensation: Catalysts such as acids or bases can be used to accelerate the condensation reaction, and the reaction is often conducted at elevated temperatures.

Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions, and the reaction conditions vary depending on the specific electrophile.

Major Products Formed

The major products formed from these reactions include silanol groups, siloxane bonds, and substituted amine derivatives. These products contribute to the compound’s enhanced adhesion, mechanical strength, and durability.

Scientific Research Applications

1-Propanamine, 3-(triethoxysilyl)-, reaction products with wollastonite have a wide range of scientific research applications, including:

Chemistry: The compound is used as a coupling agent to improve the adhesion between organic and inorganic materials. It is also used in the synthesis of hybrid materials with unique properties.

Biology: The compound is investigated for its potential use in biomedical applications, such as drug delivery systems and tissue engineering scaffolds.

Medicine: Research is ongoing to explore the compound’s potential as a biomaterial for implants and prosthetics due to its biocompatibility and mechanical properties.

Industry: The compound is widely used in the production of adhesives, sealants, coatings, and composites. Its ability to enhance the mechanical properties of materials makes it valuable in various industrial applications.

Mechanism of Action

The mechanism of action of 1-Propanamine, 3-(triethoxysilyl)-, reaction products with wollastonite involves several molecular interactions:

Adhesion: The silanol groups formed during hydrolysis can form hydrogen bonds and covalent bonds with various substrates, enhancing adhesion.

Mechanical Strength: The formation of siloxane bonds through condensation reactions contributes to the compound’s mechanical strength and durability.

Biocompatibility: The compound’s biocompatibility is attributed to its ability to form stable interactions with biological tissues, making it suitable for biomedical applications.

Comparison with Similar Compounds

1-Propanamine, 3-(triethoxysilyl)-, reaction products with wollastonite can be compared with other similar compounds, such as:

(γ-Aminopropyl)triethoxysilane: This compound is similar in structure but does not include the wollastonite component. It is commonly used as a silane coupling agent.

(3-Aminopropyl)triethoxysilane: Another similar compound that lacks the wollastonite component. It is used in various applications, including surface modification and adhesion promotion.

Aminopropyltriethoxysilane: This compound is also used as a coupling agent and has similar properties but does not offer the same mechanical strength and durability as the reaction products with wollastonite.

The uniqueness of 1-Propanamine, 3-(triethoxysilyl)-, reaction products with wollastonite lies in its combination of organosilane and wollastonite properties, which provide enhanced adhesion, mechanical strength, and durability compared to other similar compounds.

Biological Activity

Introduction

Einecs 309-512-1, also known as Lead and its compounds, is a chemical substance that has raised significant concerns regarding its biological activity and potential health risks. This article explores the biological activity of this compound, highlighting its effects on human health and the environment based on diverse research findings.

Chemical Identification

- Chemical Name: Lead

- EINECS Number: 309-512-1

- CAS Number: 7439-92-1

Lead is a heavy metal that is widely recognized for its toxicological properties, particularly in relation to human health and environmental impact.

Toxicological Effects

Lead and its compounds exhibit several toxicological effects that can adversely impact human health:

- Neurotoxicity: Lead exposure is known to affect the central nervous system, leading to cognitive deficits, behavioral issues, and developmental delays in children. Studies indicate that even low levels of lead exposure can result in significant neurodevelopmental impairments .

- Reproductive Toxicity: Evidence suggests that lead is harmful to reproductive health, with studies indicating potential damage to fertility and adverse effects on fetal development . Animal studies have shown that lead exposure can lead to reduced sperm quality and increased risk of miscarriage.

- Hematological Effects: Lead interferes with hemoglobin synthesis, leading to anemia. It inhibits enzymes involved in heme production, resulting in decreased red blood cell formation .

Environmental Impact

Lead compounds are also highly toxic to aquatic life. They can bioaccumulate in organisms, leading to detrimental effects on aquatic ecosystems. The European Chemicals Agency (ECHA) has classified lead as very toxic to aquatic life with long-lasting effects .

Case Study 1: Neurodevelopmental Impacts in Children

A longitudinal study conducted in urban areas with high lead exposure levels demonstrated a correlation between blood lead levels and IQ scores in children. The study found that children with elevated blood lead levels had an average IQ reduction of 7-10 points compared to their peers with lower levels .

Case Study 2: Reproductive Health

Research published in Environmental Health Perspectives examined the effects of lead exposure on male fertility. The study revealed that men with higher blood lead concentrations had significantly lower sperm counts and motility compared to those with lower levels .

Summary of Key Research Findings

Regulatory Status

Lead and its compounds are subject to stringent regulations under REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) due to their hazardous nature. The ECHA maintains comprehensive data on the risks associated with lead, emphasizing the need for careful management and regulation .

Properties

InChI |

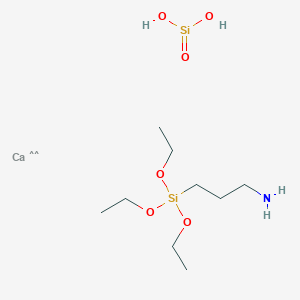

InChI=1S/C9H23NO3Si.Ca.H2O3Si/c1-4-11-14(12-5-2,13-6-3)9-7-8-10;;1-4(2)3/h4-10H2,1-3H3;;1-2H | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQPMOFPDNIELTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CCCN)(OCC)OCC.O[Si](=O)O.[Ca] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H25CaNO6Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | 1-Propanamine, 3-(triethoxysilyl)-, reaction products with wollastonite (Ca(SiO3)) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

100402-75-3 | |

| Record name | 1-Propanamine, 3-(triethoxysilyl)-, reaction products with wollastonite (Ca(SiO3)) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100402-75-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propanamine, 3-(triethoxysilyl)-, reaction products with wollastonite (Ca(SiO3)) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100402753 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanamine, 3-(triethoxysilyl)-, reaction products with wollastonite (Ca(SiO3)) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Propanamine, 3-(triethoxysilyl)-, reaction products with wollastonite (Ca(SiO3)) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.099.492 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.